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PF-06648671: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	PF-06648671	
Cat. No.:	B8210146	Get Quote

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Abstract

PF-06648671, a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM), was a clinical candidate developed by Pfizer for the treatment of Alzheimer's disease. Its design and development were guided by a pharmacophore model aimed at modulating the activity of γ-secretase to selectively reduce the production of the pathogenic amyloid- β 42 (Aβ42) peptide, a key event in the amyloid cascade hypothesis of Alzheimer's disease. Preclinical studies demonstrated favorable in vitro potency and pharmacokinetic properties, leading to its advancement into Phase I clinical trials. In human subjects, **PF-06648671** was well-tolerated and showed dose-dependent modulation of Aβ peptides in the cerebrospinal fluid (CSF), consistent with its proposed mechanism of action. Despite these promising early results, the development of **PF-06648671** was discontinued in January 2018 following Pfizer's strategic decision to cease research and development in the neuroscience therapeutic area. This technical guide provides a comprehensive overview of the discovery and development history of **PF-06648671**, detailing its mechanism of action, preclinical data, and clinical findings.

Discovery and Design

The discovery of **PF-06648671** was rooted in a medicinal chemistry effort to develop a potent and selective γ-secretase modulator.[1] The design strategy was notably guided by a pharmacophore model due to the absence of a crystal structure for the membrane-bound γ-secretase complex at the time.[2][3] A key structural feature of **PF-06648671** is a 2,5-cis-





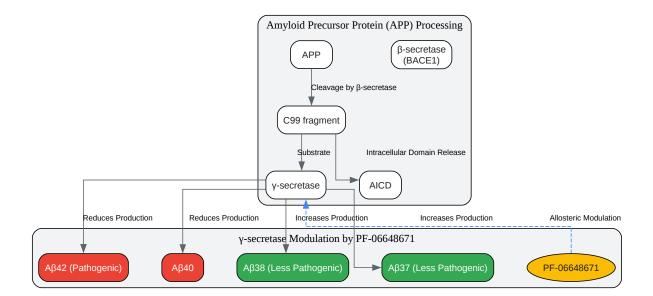


tetrahydrofuran (THF) linker, which was incorporated to impart conformational rigidity and lock the molecule into its putative bioactive conformation.[2][3] This approach, combined with the design of a novel, polar heterocyclic core, aimed to optimize the balance between in vitro potency and desirable absorption, distribution, metabolism, and excretion (ADME) properties. Efficient parallel medicinal chemistry techniques were employed to rapidly explore the chemical space and identify the clinical candidate.

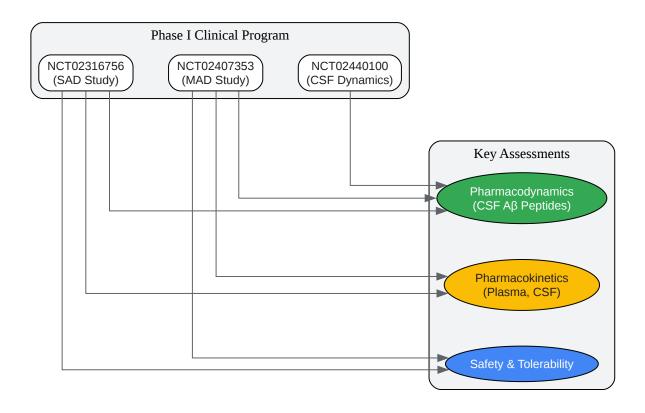
Mechanism of Action

PF-06648671 functions as a γ -secretase modulator (GSM), a class of small molecules that allosterically modulate the activity of the γ -secretase enzyme complex. Unlike γ -secretase inhibitors (GSIs), which block the overall proteolytic activity of the enzyme, GSMs selectively shift the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic A β 42 peptide. This modulation results in a decrease in A β 42 and, to a lesser extent, A β 40 levels, with a concomitant increase in the production of shorter, less pathogenic A β peptides such as A β 37 and A β 38. A critical advantage of this mechanism is the avoidance of toxicities associated with GSIs, which can arise from the inhibition of Notch signaling and other critical γ -secretase substrates.









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References

- 1. Discovery of clinical candidate PF-06648671: A potent, highly brain penetrant gamma secretase modulator for the treatment of Alzheimer's disease [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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